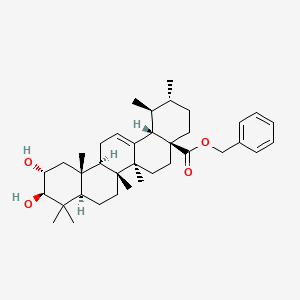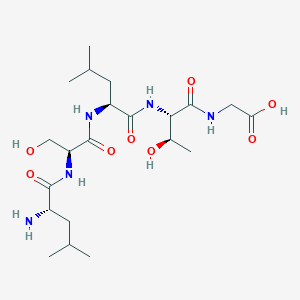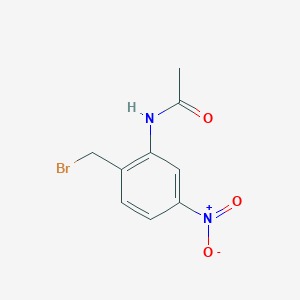![molecular formula C20H16N6 B12539001 1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl- CAS No. 862279-51-4](/img/structure/B12539001.png)
1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- typically involves the condensation of 1,2-benzenediamine with aldehydes. This reaction is often catalyzed by acids or metal catalysts to facilitate the formation of the benzimidazole ring. For example, the condensation reaction between 1,2-benzenediamine and aldehydes can be catalyzed by copper oxide nanoparticles . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogens or other substituents can be introduced. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- involves its interaction with various molecular targets and pathways. For example, benzimidazole derivatives can inhibit enzymes like xanthine oxidase, which is involved in the production of uric acid . This inhibition can lead to therapeutic effects, such as reducing inflammation and pain in conditions like gout. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- can be compared with other benzimidazole derivatives, such as:
1,2-Benzenediamine: A simpler compound that serves as a precursor for the synthesis of more complex benzimidazole derivatives.
5,6-Dimethylbenzimidazole: Known for its role as a breakdown product of vitamin B12 and its biological activities.
2-Aminobenzimidazole: Used in acid/base catalysis and as a substitute for guanidinium groups in receptor molecules. The uniqueness of 1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
862279-51-4 |
|---|---|
Formule moléculaire |
C20H16N6 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[2-(1H-benzimidazol-2-yl)-3H-benzimidazol-5-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C20H16N6/c21-13-7-5-11(9-14(13)22)12-6-8-17-18(10-12)26-20(25-17)19-23-15-3-1-2-4-16(15)24-19/h1-10H,21-22H2,(H,23,24)(H,25,26) |
Clé InChI |
PZBLGPWTBYTISL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C5=CC(=C(C=C5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)


![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)

![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)



